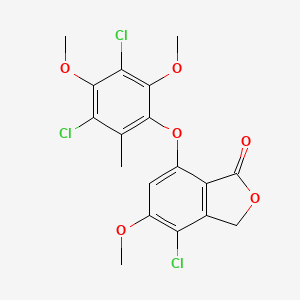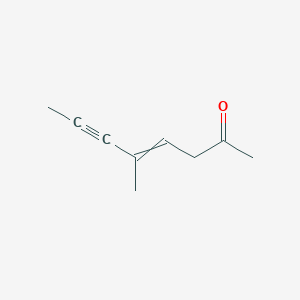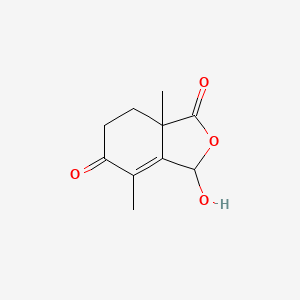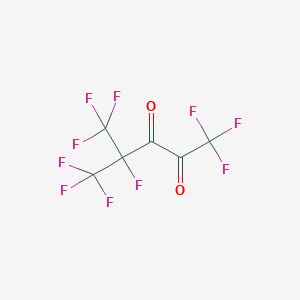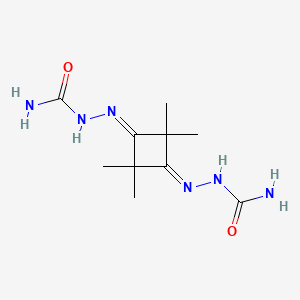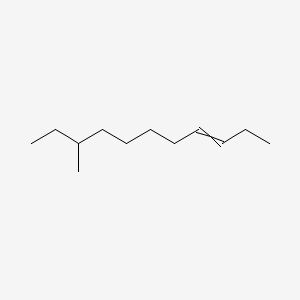
(3Z)-9-Methyl-3-undecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-9-Methyl-3-undecene is an organic compound classified as an alkene. It features a double bond between the third and fourth carbon atoms in its eleven-carbon chain, with a methyl group attached to the ninth carbon. The “3Z” notation indicates the configuration of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-9-Methyl-3-undecene can be achieved through various methods, including:
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Hydroboration-Oxidation: This method involves the addition of borane (BH3) to an alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH). This reaction proceeds with anti-Markovnikov selectivity, leading to the formation of the desired alkene.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or hydroboration-oxidation processes, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-9-Methyl-3-undecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols. Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon (Pd/C) can convert the alkene to the corresponding alkane.
Substitution: The compound can undergo halogenation reactions, where halogens such as chlorine (Cl2) or bromine (Br2) add across the double bond to form vicinal dihalides.
Common Reagents and Conditions
Oxidation: mCPBA, OsO4, H2O2
Reduction: H2, Pd/C
Substitution: Cl2, Br2
Major Products
Epoxides: Formed from epoxidation reactions.
Diols: Formed from dihydroxylation reactions.
Alkanes: Formed from hydrogenation reactions.
Dihalides: Formed from halogenation reactions.
Applications De Recherche Scientifique
(3Z)-9-Methyl-3-undecene has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Investigated for its potential role in biological signaling pathways and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of (3Z)-9-Methyl-3-undecene depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the compound’s double bond reacts with oxidizing agents to form epoxides or diols. In hydrogenation reactions, the double bond is reduced to form an alkane. The molecular targets and pathways involved vary based on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-9-Methyl-3-undecene: The E-isomer of the compound, where the higher priority substituents on each carbon of the double bond are on opposite sides.
9-Methyl-1-undecene: An alkene with the double bond at the first carbon position.
9-Methyl-2-undecene: An alkene with the double bond at the second carbon position.
Uniqueness
(3Z)-9-Methyl-3-undecene is unique due to its specific double bond configuration (Z-configuration) and the position of the methyl group
Propriétés
Numéro CAS |
74630-50-5 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
9-methylundec-3-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h6-7,12H,4-5,8-11H2,1-3H3 |
Clé InChI |
RTETXCZSLJTHLA-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCCCCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


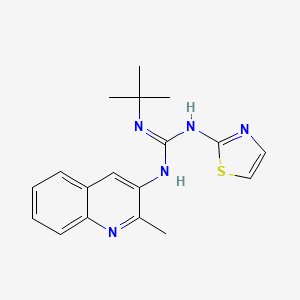
![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)
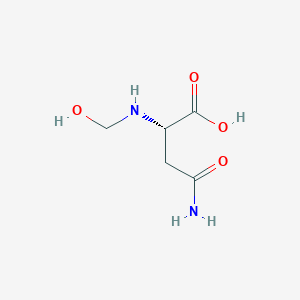
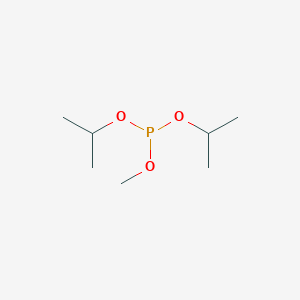
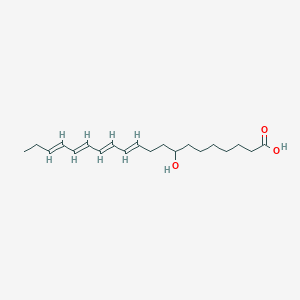
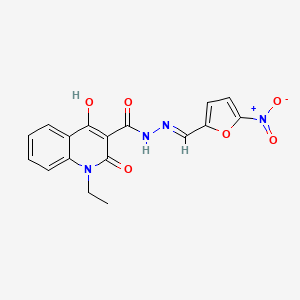
![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
silane](/img/structure/B14456542.png)
